molecular formula C12H15ClN2O3 B562713 Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride CAS No. 1189986-62-6

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

Cat. No.: B562713
CAS No.: 1189986-62-6
M. Wt: 270.713
InChI Key: HIUHNTFVOQPEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate
  • 6-amino-5-methoxyindole-2-carboxylic acid ethyl ester

Uniqueness: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its pharmacological versatility. The presence of an amino group and a methoxy group enhances its solubility and bioactivity, making it a suitable candidate for various biological studies.

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, studies have shown that modifications to the indole structure can enhance potency against viruses such as the Western equine encephalitis virus (WEEV) and other neurotropic alphaviruses . The compound's mechanism involves inhibiting viral replication, which is crucial for developing antiviral therapies.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving microtubule depolymerization and cell cycle arrest . The effectiveness of this compound in inhibiting cancer cell proliferation highlights its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies suggest that the compound can inhibit pro-inflammatory cytokines, thus mitigating inflammation in various models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Viral Replication Inhibition : The compound interferes with viral replication processes, particularly by targeting key enzymes involved in the viral life cycle.
  • Cell Cycle Regulation : It affects the cell cycle by inducing G2/M phase arrest, leading to apoptosis in cancer cells.
  • Cytokine Modulation : The compound can downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
Anti-inflammatoryCytokine modulation

Case Study: Antiviral Efficacy Against WEEV

In a study focusing on the antiviral efficacy of indole derivatives, this compound demonstrated a significant reduction in viral load in infected cell cultures. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against neurotropic viruses .

Properties

IUPAC Name

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHNTFVOQPEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696697
Record name Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189986-62-6
Record name Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.